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molecular formula C10H6N2O2 B8407973 Pyrrolo[4,3,2-de]quinoline-2,4(1H,5H)-dione

Pyrrolo[4,3,2-de]quinoline-2,4(1H,5H)-dione

Cat. No. B8407973
M. Wt: 186.17 g/mol
InChI Key: DTZJDWJUIDLASJ-UHFFFAOYSA-N
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Patent
US07947677B2

Procedure details

A mixture of (±)-2a,5-dihydropyrrolo[4,3,2-de]quinoline-2,4(1H,3H)-dione from Step C (200 mg, 1.06 mmol), and manganese (IV) oxide (185 mg, 2.13 mmol) was heated in toluene (3 mL) at 110° C. for 1 h. The mixture was filtered through a pad of Celite, washing with CH2Cl2:MeOH, and the filtrate was concentrated in vacuo to give the title compound. MS: m/z=187 (M+1).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
185 mg
Type
catalyst
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[C:11]2[C:12]3[CH:3]([CH2:4][C:5](=[O:13])[NH:6][C:7]=3[CH:8]=[CH:9][CH:10]=2)[C:2]1=[O:14]>C1(C)C=CC=CC=1.[O-2].[Mn+4].[O-2]>[NH:1]1[C:11]2[C:12]3[C:3](=[CH:4][C:5](=[O:13])[NH:6][C:7]=3[CH:8]=[CH:9][CH:10]=2)[C:2]1=[O:14] |f:2.3.4|

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
N1C(C2CC(NC=3C=CC=C1C23)=O)=O
Name
Quantity
185 mg
Type
catalyst
Smiles
[O-2].[Mn+4].[O-2]
Step Two
Name
Quantity
3 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a pad of Celite
WASH
Type
WASH
Details
washing with CH2Cl2
CONCENTRATION
Type
CONCENTRATION
Details
MeOH, and the filtrate was concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
N1C(C2=CC(NC=3C=CC=C1C23)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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